molecular formula C23H13Br2ClN2O2 B393628 1,8-dibromo-17-(5-chloro-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

1,8-dibromo-17-(5-chloro-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Cat. No.: B393628
M. Wt: 544.6g/mol
InChI Key: LCCGBTCLAMNSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-dibromo-17-(5-chloro-2-pyridinyl)-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-dibromo-17-(5-chloro-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multi-step organic reactions. The initial steps often include the formation of the core pentacyclic structure through cyclization reactions. Subsequent steps involve the introduction of bromine and chlorine atoms via halogenation reactions under controlled conditions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,8-dibromo-17-(5-chloro-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of other functional groups.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1,8-dibromo-17-(5-chloro-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,8-dibromo-17-(5-chloro-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,8-dibromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: Lacks the 5-chloro-2-pyridinyl group.

    1,8-dibromo-17-(5-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: Contains a methyl group instead of a chloro group on the pyridine ring.

Uniqueness

The presence of the 5-chloro-2-pyridinyl group in 1,8-dibromo-17-(5-chloro-2-pyridinyl)-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C23H13Br2ClN2O2

Molecular Weight

544.6g/mol

IUPAC Name

1,8-dibromo-17-(5-chloropyridin-2-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C23H13Br2ClN2O2/c24-22-13-5-1-2-6-14(13)23(25,16-8-4-3-7-15(16)22)19-18(22)20(29)28(21(19)30)17-10-9-12(26)11-27-17/h1-11,18-19H

InChI Key

LCCGBTCLAMNSKJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3(C4C(C2(C5=CC=CC=C53)Br)C(=O)N(C4=O)C6=NC=C(C=C6)Cl)Br

Canonical SMILES

C1=CC=C2C(=C1)C3(C4C(C2(C5=CC=CC=C53)Br)C(=O)N(C4=O)C6=NC=C(C=C6)Cl)Br

Origin of Product

United States

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